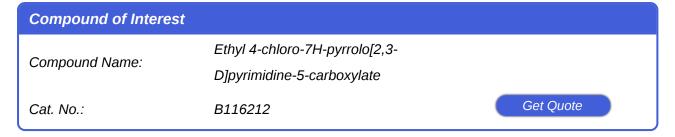


Structure-activity relationship of pyrrolo[2,3-d]pyrimidine kinase inhibitors

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An In-depth Technical Guide to the Structure-Activity Relationship of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine core is a "privileged" scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its structure is a deaza-isostere of adenine, the nitrogenous base of ATP, which allows it to function as an ATP-competitive inhibitor for a wide range of kinases.[1][2][3][4][5][6] The two nitrogen atoms in the pyrimidine ring are crucial for forming strong hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, mimicking the binding of adenosine.[7] This versatile framework has led to the development of inhibitors targeting numerous kinase families, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and REarranged during Transfection (RET) kinase.[2][3][4][5][7][8] Several drugs based on this scaffold, such as tofacitinib and baricitinib, have received FDA approval.[7]

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrrolo[2,3-d]pyrimidine derivatives, details key experimental protocols for their evaluation, and visualizes the relevant signaling pathways.

Core Structure-Activity Relationships (SAR)



The SAR of pyrrolo[2,3-d]pyrimidine inhibitors is highly dependent on the substitution patterns at the C4, C5, and N7 positions of the core structure. These modifications significantly influence potency, selectivity, and pharmacokinetic properties.

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical mediators of cytokine signaling.[9] Dysregulation of the JAK-STAT pathway is implicated in inflammatory diseases and cancers.

Key SAR Insights:

- C4-Position: Substitutions at the C4 position are critical for potency and selectivity. The
 introduction of a 4-(1H-pyrazol-4-yl) group is a common feature in potent JAK inhibitors like
 baricitinib.[10] Further modifications of this pyrazole ring and the piperidine motif attached to
 it can fine-tune activity and selectivity.[10]
- Selectivity Modulation: The introduction of a 4-aryl substituent onto the pyrrolo[2,3-d]pyrimidine scaffold can modulate the selectivity profile, providing highly selective JAK3 inhibitors.[9]
- Hybridization Strategy: Hybridizing the pyrrolo[2,3-d]pyrimidine core with a phenylamide moiety has yielded potent and selective JAK2 inhibitors.[11]

Data Presentation: JAK Inhibitor Activity



Compound	Target Kinase	IC50 (nM)	Cell Line	Cellular Activity (IC50)	Reference
11e	JAK1, JAK2	>90% inhibition	RAW264.7	88.2 μM (cytotoxicity)	[10]
15d	JAK1/2/3, HDAC1/6	Potent Inhibition	MDA-MB-231	Effective growth inhibition	[12][13]
15h	JAK1/2/3, HDAC1/6	Potent Inhibition	TNBC cell lines	Antiproliferati ve activity	[12][13]
16c	JAK2	6	TF-1	0.14 μΜ	[11]
Abrocitinib	JAK1	-	-	-	[14]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a key role in cell proliferation and development. [2][3][4][5] Mutations in EGFR are common drivers of non-small-cell lung cancer (NSCLC).[15]

Key SAR Insights:

- Disubstituted Derivatives: For 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, the presence of a halogen on the N4-phenyl ring can lead to highly potent EGFR inhibition.[16]
- Trisubstituted Derivatives: 2,4,6-trisubstituted derivatives have shown potent activity, with cytotoxicity against various cancer cell lines.[16]
- Covalent Inhibition: For targeting drug-resistant mutants like T790M, derivatives capable of forming a covalent bond with a cysteine residue in the active site have been developed, showing enhanced selectivity and efficacy.[15]

Data Presentation: EGFR Inhibitor Activity



Compound	Target Kinase	IC50 (nM)	Cell Line	Cellular Activity (IC50)	Reference
46	EGFR	3.76	AURKA	-	[16]
48	EGFR	3.63	AURKA	-	[16]
53	EGFR	3.3	HeLa	-	[16]
12 i	EGFR (T790M mutant)	0.21	HCC827	493-fold more effective than in normal HBE cells	[15]
12i	EGFR (wild-type)	22	-	-	[15]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18]

Key SAR Insights:

- Type II Inhibitors: The pyrrolo[2,3-d]pyrimidine scaffold is effective for designing type II inhibitors that bind to the inactive (DFG-out) conformation of VEGFR-2.
- Biaryl Urea Moieties: The incorporation of biaryl urea moieties at the C4 position has been shown to result in highly potent, dose-related inhibition of VEGFR-2.[17][18]

Data Presentation: VEGFR-2 Inhibitor Activity

Compound	Target Kinase	IC50 (nM)	Reference
12d	VEGFR-2	11.9	[17][18]
15c	VEGFR-2	13.6	[17][18]



REarranged during Transfection (RET) Kinase Inhibitors

Gene fusions and mutations of the RET kinase are oncogenic drivers in thyroid and non-small cell lung cancers.[7][8]

Key SAR Insights:

- Scaffold Optimization: Extensive SAR studies have been conducted to optimize the pyrrolo[2,3-d]pyrimidine scaffold for potent inhibition of both wild-type and drug-resistant mutant forms of RET (e.g., V804M).[7][8]
- Lead Compounds: These efforts have identified lead compounds with low nanomolar potency against RET and the ability to inhibit the growth of RET-driven cancer cell lines.[7][8]

Data Presentation: RET Inhibitor Activity

Compound	Target Kinase	Potency	Reference
59	RET-wt, RET V804M	Low nanomolar	[7][8]
1	RET	Potent in vitro inhibition	[19]

Experimental Protocols

Evaluating the efficacy of novel kinase inhibitors requires a multi-step approach, from initial enzymatic assays to cell-based and in vivo studies.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Methodology:

 Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compounds, and a detection reagent.



- Procedure: a. The test compound, diluted to various concentrations, is pre-incubated with the purified kinase in an assay buffer in a 96- or 384-well plate. b. The kinase reaction is initiated by adding a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified.
- Detection: Quantification can be achieved using various methods, such as mobility shift assays, fluorescence polarization, or antibody-based methods (e.g., ELISA) with phosphospecific antibodies.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Cell-Based Kinase Assays

Cell-based assays provide more physiologically relevant data by measuring a compound's effect on a kinase within a cellular environment.[20]

Objective: To measure the inhibition of a kinase's activity by quantifying the phosphorylation of its downstream substrate in intact cells.

Methodology:

- Cell Culture: Cells (either expressing the endogenous kinase or engineered to express a kinase construct) are cultured to an appropriate density.[21]
- Treatment: Cells are treated with various concentrations of the test compound for a specific duration.
- Lysis: Cells are lysed to release cellular proteins.
- Detection: The phosphorylation level of a specific substrate is quantified using methods like Western Blot, ELISA, AlphaLISA, or Meso Scale Discovery (MSD) assays, which utilize phospho-site-specific antibodies.[21][22]



 Data Analysis: The reduction in substrate phosphorylation is used as a readout for kinase inhibition, and cellular IC50 values are calculated.[21]

Objective: To assess the inhibitor's effect on cell survival and proliferation, particularly in cells where this is dependent on the target kinase's activity.

Methodology (Ba/F3 Transformation Assay):

- Cell Line: The IL-3 dependent pro-B cell line, Ba/F3, is engineered to express an oncogenic kinase of interest.[21]
- Culture Conditions: These engineered cells can now proliferate in the absence of IL-3 because their survival is driven by the activity of the introduced kinase.[20][21]
- Treatment: The transformed Ba/F3 cells are cultured without IL-3 and treated with a range of concentrations of the test compound.
- Viability Measurement: After a set incubation period (e.g., 72 hours), cell viability is measured using reagents like MTT, resazurin, or CellTiter-Glo.
- Data Analysis: A decrease in cell viability indicates inhibition of the target kinase.[20] IC50 values are determined from the dose-response curve.

In Vivo Efficacy Studies (Xenograft Model)

Objective: To evaluate the antitumor efficacy of a lead compound in a living organism.

Methodology:

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Tumor Implantation: Human tumor cells (from a cancer cell line or patient-derived xenograft)
 are subcutaneously injected into the mice.
- Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The test compound is administered (e.g., orally, intraperitoneally) on a defined schedule and dose.[19]

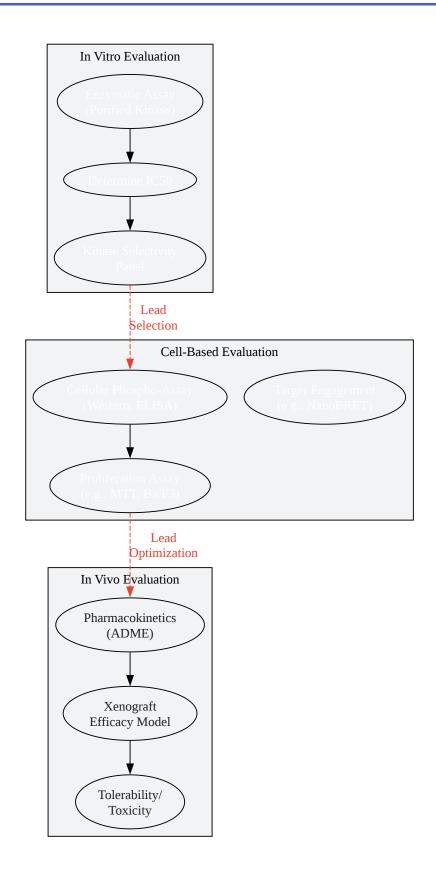


- Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.[19]
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., Western blot to confirm target engagement).[19]
- Data Analysis: The antitumor efficacy is typically expressed as Tumor Growth Inhibition (TGI).

Signaling Pathways and Visualizations

Understanding the signaling context of the target kinase is essential for rational drug design.





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Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold remains a cornerstone of modern kinase inhibitor design, owing to its structural mimicry of adenine and its synthetic tractability.[1] The extensive structure-activity relationship data accumulated over years of research has demonstrated that strategic modifications to this core can yield highly potent and selective inhibitors against a wide array of therapeutically relevant kinases. The development of multi-targeted agents, covalent inhibitors, and compounds that overcome clinical resistance continues to be an active area of research.[15][23][24] The combination of rational design based on SAR, rigorous experimental evaluation, and a deep understanding of the underlying biology will continue to drive the discovery of novel pyrrolo[2,3-d]pyrimidine-based therapeutics for cancer and inflammatory diseases.

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